molecular formula C12H8F2OS2 B14584994 S-(4-Fluorophenyl) 4-fluorobenzene-1-sulfinothioate CAS No. 61169-14-0

S-(4-Fluorophenyl) 4-fluorobenzene-1-sulfinothioate

Katalognummer: B14584994
CAS-Nummer: 61169-14-0
Molekulargewicht: 270.3 g/mol
InChI-Schlüssel: GIFYQTXUIUTHCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-(4-Fluorophenyl) 4-fluorobenzene-1-sulfinothioate: is an organosulfur compound that features two fluorophenyl groups attached to a sulfinothioate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Fluorophenyl) 4-fluorobenzene-1-sulfinothioate typically involves the reaction of 4-fluorobenzenethiol with 4-fluorobenzenesulfinyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for the large-scale synthesis of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

S-(4-Fluorophenyl) 4-fluorobenzene-1-sulfinothioate undergoes various types of chemical reactions, including:

    Oxidation: The sulfinothioate group can be oxidized to form sulfonates.

    Reduction: Reduction reactions can convert the sulfinothioate group to thiols.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinothioate group typically yields sulfonates, while reduction can produce thiols.

Wissenschaftliche Forschungsanwendungen

S-(4-Fluorophenyl) 4-fluorobenzene-1-sulfinothioate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: The compound’s unique structure makes it a useful probe for studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which S-(4-Fluorophenyl) 4-fluorobenzene-1-sulfinothioate exerts its effects involves interactions with specific molecular targets. The sulfinothioate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluorophenyl groups may also contribute to the compound’s binding affinity and specificity for certain targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Fluorobenzene: A simpler compound with a single fluorine atom attached to a benzene ring.

    4-Fluoronitrobenzene: Contains a nitro group in addition to the fluorine atom, making it more reactive in certain types of chemical reactions.

    1-Bromo-4-fluorobenzene: Features both bromine and fluorine atoms, offering different reactivity and applications.

Uniqueness

S-(4-Fluorophenyl) 4-fluorobenzene-1-sulfinothioate is unique due to the presence of both fluorophenyl groups and the sulfinothioate moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable covalent bonds with biomolecules, making it valuable for a wide range of applications.

Eigenschaften

CAS-Nummer

61169-14-0

Molekularformel

C12H8F2OS2

Molekulargewicht

270.3 g/mol

IUPAC-Name

1-fluoro-4-(4-fluorophenyl)sulfinylsulfanylbenzene

InChI

InChI=1S/C12H8F2OS2/c13-9-1-5-11(6-2-9)16-17(15)12-7-3-10(14)4-8-12/h1-8H

InChI-Schlüssel

GIFYQTXUIUTHCQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1F)SS(=O)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.